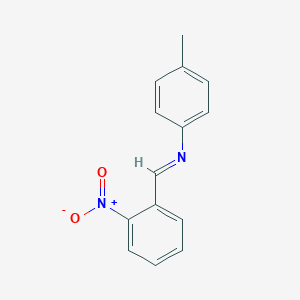

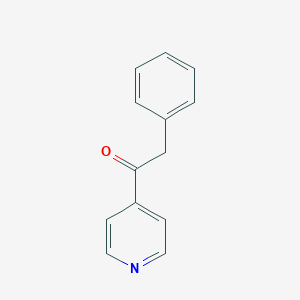

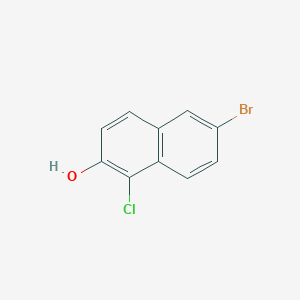

2-Phenyl-1-(pyridin-4-yl)ethan-1-one

説明

2-Phenyl-1-(pyridin-4-yl)ethan-1-one is a chemical compound. However, there is limited information available about this specific compound1.

Synthesis Analysis

There is no specific information available on the synthesis of 2-Phenyl-1-(pyridin-4-yl)ethan-1-one. However, a related compound, 2-(Pyridin-2-yl) Pyrimidine Derivatives, has been synthesized and studied for their Anti-Fibrosis Activity2.Molecular Structure Analysis

The molecular structure of 2-Phenyl-1-(pyridin-4-yl)ethan-1-one is not readily available. However, a related compound, 1-(pyridin-4-yl)ethan-1-one, has a molecular weight of 270.291.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving 2-Phenyl-1-(pyridin-4-yl)ethan-1-one.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenyl-1-(pyridin-4-yl)ethan-1-one are not readily available. However, a related compound, 1-(pyridin-4-yl)ethan-1-one, has a molecular weight of 270.291.科学的研究の応用

Field

This application falls under the field of Quantum Chemistry and Spectroscopy .

Application

A molecule similar to 2-Phenyl-1-(pyridin-4-yl)ethan-1-one, known as 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, has been synthesized and studied . This molecule is a biologically important alkylaminophenol compound .

Method

The molecule was synthesized by the Petasis reaction . The structural analysis of the molecule was performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by computational spectral studies .

Results

The results showed that the molecular properties of alkylaminophenol compounds are theoretically and experimentally compatible .

Pesticide Detection

Field

This application is in the field of Analytical Chemistry .

Application

A highly luminescent entangled metal–organic framework based on pyridine-substituted tetraphenylethene, which includes a molecule similar to 2-Phenyl-1-(pyridin-4-yl)ethan-1-one, has been used for efficient pesticide detection .

Method

A novel pillared-layered entangled luminescent metal–organic framework [Zn2(bpdc)2(BPyTPE)] (1) (BPyTPE = (E)-1,2-diphenyl-1,2-bis(4-(pyridin-4-yl)phenyl)ethene) has been designed and constructed .

Results

The solvent-free 1 exhibits strong blue-green emission with an excellent fluorescence quantum yield of 99% and provides a facile and reversible method to sensitively and quantitatively detect trace pesticide of 2,6-dichloro-4-nitroaniline .

Drug Discovery

Field

This application is in the field of Medicinal Chemistry .

Application

The five-membered pyrrolidine ring, which is a part of the structure of 2-Phenyl-1-(pyridin-4-yl)ethan-1-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Method

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, are synthesized from different cyclic or acyclic precursors .

Results

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Biological Potential of Indole Derivatives

Field

This application is in the field of Pharmacology .

Application

Indole derivatives, which include structures similar to 2-Phenyl-1-(pyridin-4-yl)ethan-1-one, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Method

The indole nucleus is introduced into medicinal compounds that are biologically active pharmacophores .

Results

The introduction of the indole nucleus into medicinal compounds has resulted in a broad spectrum of biological activities .

Spin-Crossover Coordination Polymers

Field

This application is in the field of Material Science .

Application

A series of two-dimensional (2D) spin-crossover coordination polymers (SCO-CPs) were synthesized by employing 1,1,2,2-tetra (pyridin-4-yl)ethene (TPE), which includes a molecule similar to 2-Phenyl-1-(pyridin-4-yl)ethan-1-one .

Method

The synthesis of these polymers involved the use of pseudohalide (NCX −) coligands .

Results

The resulting polymers exhibited interesting properties, although the specific results were not detailed in the source .

Anti-depressant Molecules Synthesis

Field

This application is in the field of Medicinal Chemistry .

Application

Depression is one of the most debilitating conditions in the world today. The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry .

Method

Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

Results

The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is particularly essential .

Biological Activities of Indole Derivatives

Field

This application is in the field of Pharmacology .

Application

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Method

The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores made it an important heterocyclic compound having broad-spectrum biological activities .

Results

The introduction of the indole nucleus into medicinal compounds has resulted in a broad spectrum of biological activities .

Safety And Hazards

There is no specific safety and hazard information available for 2-Phenyl-1-(pyridin-4-yl)ethan-1-one.

将来の方向性

There is no specific information available on the future directions of research involving 2-Phenyl-1-(pyridin-4-yl)ethan-1-one. However, the field of heterocyclic chemistry, which includes compounds like 2-Phenyl-1-(pyridin-4-yl)ethan-1-one, is an active area of research3.

特性

IUPAC Name |

2-phenyl-1-pyridin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-13(12-6-8-14-9-7-12)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKXYKRLZRYFMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70906505 | |

| Record name | 2-Phenyl-1-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-1-(pyridin-4-yl)ethanone | |

CAS RN |

1017-24-9 | |

| Record name | 2-Phenyl-1-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)

![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)